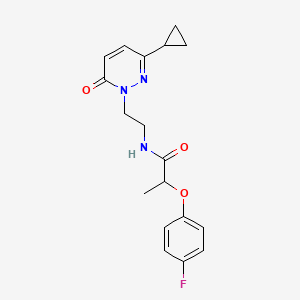

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)propanamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-fluorophenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-12(25-15-6-4-14(19)5-7-15)18(24)20-10-11-22-17(23)9-8-16(21-22)13-2-3-13/h4-9,12-13H,2-3,10-11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVDCNWERKLGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C=CC(=N1)C2CC2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyridazine core, which is often associated with various pharmacological effects. The presence of cyclopropyl and fluorophenoxy groups enhances its potential for interaction with biological targets. The molecular formula is C₁₅H₁₉FN₄O₂, indicating a diverse array of functional groups that may contribute to its biological profile.

Preliminary studies suggest that this compound may exert its effects through the modulation of specific enzymes and receptors involved in inflammatory and microbial pathways. The exact molecular targets are still under investigation, but the structure implies potential interactions with proteins and nucleic acids relevant to various disease processes.

Antitumor Activity

Research indicates that this compound may induce G1 cell cycle arrest and apoptosis in cancer cells, showcasing promising antitumor activity in vivo. Studies have demonstrated that it can inhibit cell proliferation and promote cell death in various cancer models, although the specific pathways involved require further elucidation.

Anti-inflammatory Properties

The compound's structural analogs have been linked to anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound may similarly possess anti-inflammatory capabilities, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Methoxy groups and pyridazinone core | Anti-inflammatory, antimicrobial | More complex substitution pattern |

| 5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-one | Acetyl and phenyl substitutions | PDE4 inhibition | Focused on phosphodiesterase inhibition |

| 5-nitro-1h-pyridazin-6-one | Nitro substituent on pyridazine ring | Antimicrobial | Incorporates nitro group enhancing reactivity |

This table illustrates how this compound stands out due to its specific substitutions and potential therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antitumor Efficacy : In a study involving tumor-bearing mice, treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

- Inflammatory Response Modulation : In vitro assays demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs from diverse pharmacological contexts.

Structural Analogues with Pyridazinone Cores

Compound 1 : (S)-2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(4-methyl-3-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)propanamide ()

- Core: Pyridazinone with 4,5-dichloro substitution.

- Side Chain : Sulfamoyl phenyl group linked to a pyridinylethylamine.

- The sulfamoyl group may improve solubility via hydrogen bonding, contrasting with the target compound’s fluorophenoxy group, which prioritizes lipophilicity.

- Implications : Compound 1 may exhibit higher potency in vitro but poorer pharmacokinetic properties compared to the target compound .

Propanamide Derivatives with Heterocyclic Modifications

Compound 2 : 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide ()

- Core : Benzo[d]oxazolone fused ring.

- Side Chain : Propanamide without fluorinated substituents.

- Key Differences: The oxazolone ring introduces polarity but may confer hydrolytic instability.

- Implications : Compound 2’s lower metabolic stability (18% conversion rate in specific conditions) highlights the target compound’s superior design for in vivo applications .

Fluorinated Aromatic Compounds

Compound 3 : 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ()

- Core : Furopyridine with fluorophenyl and cyclopropylcarbamoyl groups.

- Key Differences: The furopyridine core offers distinct conformational rigidity compared to pyridazinone. Shared 4-fluorophenyl group suggests conserved target interactions (e.g., aryl-binding pockets).

- Implications: Both compounds leverage fluorinated aromatics for target affinity, but the pyridazinone core in the target compound may allow broader selectivity .

Data Table: Structural and Functional Comparison

*Molecular weights calculated based on structural formulas.

Research Findings and Implications

- Metabolic Stability: The cyclopropyl group in the target compound mitigates CYP450-mediated oxidation, a limitation observed in non-cyclopropyl analogs like Compound 2 .

- Selectivity: Pyridazinone derivatives (target compound, Compound 1) show broader target engagement than furopyridine (Compound 3), which is constrained by core rigidity .

- Synthetic Feasibility : The target compound’s synthesis likely employs coupling reagents (e.g., HATU, as in ), ensuring efficient amide bond formation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)propanamide?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyridazinone core assembly, and amide coupling. Key steps require precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., HATU for amide bond formation). Yield optimization often depends on reaction time and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray crystallography for bond lengths, angles, and 3D conformation (e.g., dihedral angles between pyridazinone and fluorophenoxy groups).

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Initial assays include:

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.

- Cell viability assays (MTT or ATP-based) to evaluate cytotoxicity in cancer or normal cell lines.

- In silico docking to predict binding affinity to target proteins like COX-2 or HDACs .

Advanced Research Questions

Q. How can researchers address solubility challenges during in vitro and in vivo studies?

Solubility optimization involves:

- Co-solvent systems : Use of DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays.

- Prodrug strategies : Esterification of polar groups (e.g., hydroxyl or carboxyl) to enhance lipophilicity.

- Nanoparticle encapsulation : Lipid-based carriers to improve bioavailability .

Q. What mechanistic insights can computational modeling provide for this compound’s activity?

Density Functional Theory (DFT) calculations and molecular dynamics simulations reveal:

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

SAR strategies include:

- Substituent variation : Replacing the cyclopropyl group with bulkier alkyl chains to enhance hydrophobic interactions.

- Bioisosteric replacement : Swapping the fluorophenoxy group with trifluoromethyl or chlorophenyl moieties to modulate electron-withdrawing effects.

- Scaffold hopping : Testing pyridazinone analogs fused with pyrrole or pyrazole rings .

Q. What experimental designs resolve contradictions in biological assay data?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) are addressed via:

- Dose-response curve refinement using Hill slope analysis.

- Metabolite profiling (LC-MS) to identify active/inactive derivatives.

- Orthogonal assays (e.g., SPR for binding kinetics vs. cellular functional assays) .

Q. How to design multi-step reactions for synthesizing derivatives with improved pharmacokinetics?

Apply Design of Experiments (DoE) principles:

- Factor screening : Temperature, solvent polarity, and catalyst loading as variables.

- Response surface methodology to optimize yield and purity.

- High-throughput automation for parallel synthesis and rapid screening .

Q. What stability studies are critical for ensuring compound integrity during storage?

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and varying pH (1–13) to identify degradation pathways.

- HPLC monitoring : Track decomposition products (e.g., hydrolysis of the amide bond).

- Lyophilization : Assess stability in solid vs. solution states .

Q. How to integrate this compound into targeted drug delivery systems?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.